molecular formula C20H25N3O3 B5433768 N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5433768
M. Wt: 355.4 g/mol
InChI Key: CDYZQKJXFYFSDX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide (EMPA) is a synthetic compound that belongs to the class of piperazine derivatives. EMPA has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts as a selective inhibitor of the reuptake of serotonin, dopamine, and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to an enhancement of neurotransmission and an improvement in mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the reuptake of serotonin, dopamine, and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in the regulation of mood, cognition, and behavior. However, one limitation of using this compound is that it is a synthetic compound, which may limit its applicability to certain research questions.

Future Directions

There are a number of future directions for research on N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of new antidepressant and anxiolytic medications based on the selective inhibition of the reuptake of serotonin, dopamine, and norepinephrine. Another area of interest is the role of this compound in the regulation of neuroplasticity and the growth and survival of neurons. Finally, there is interest in exploring the potential of this compound as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the reuptake of serotonin, dopamine, and norepinephrine, which makes it a potential candidate for the development of new antidepressant and anxiolytic medications. This compound has a number of biochemical and physiological effects, including an increase in the expression of BDNF, which plays a key role in the growth and survival of neurons. While there are limitations to using this compound in lab experiments, there are a number of future directions for research on this compound, including the development of new treatments for neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of ethoxybenzene with 4-methoxyphenylmagnesium bromide to form 2-ethoxy-4-methoxyphenylmagnesium bromide. This intermediate is then reacted with piperazine-1-carboxylic acid to form this compound. The final product is purified through recrystallization.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood, cognition, and behavior. This makes this compound a potential candidate for the development of new antidepressant and anxiolytic medications.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-19-7-5-4-6-18(19)21-20(24)23-14-12-22(13-15-23)16-8-10-17(25-2)11-9-16/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYZQKJXFYFSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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